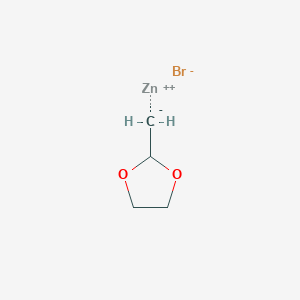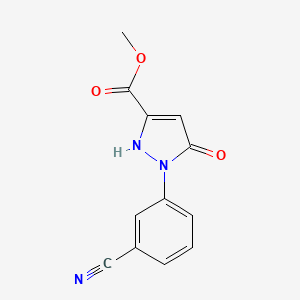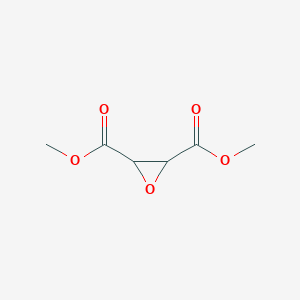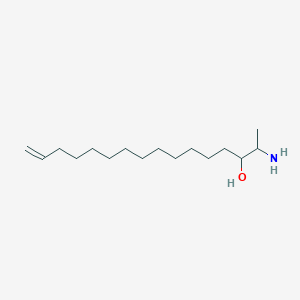![molecular formula C28H32N2O11 B12104664 6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is a metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is a byproduct produced during the synthesis of benazepril metabolites .
Preparation Methods
The preparation of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves synthetic routes that typically include the glucuronidation of benazeprilat. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol .
Chemical Reactions Analysis
1’-epi-Benazeprilat Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized metabolites, while reduction could produce reduced forms of the compound .
Scientific Research Applications
1’-epi-Benazeprilat Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in the study of benazepril metabolism.
Biology: The compound helps in understanding the metabolic pathways of ACE inhibitors.
Medicine: Research involving this compound contributes to the development of new antihypertensive drugs.
Industry: It is used in the quality control of pharmaceutical products containing benazepril.
Mechanism of Action
The mechanism of action of 1’-epi-Benazeprilat Acyl-beta-D-glucuronide involves its role as a metabolite of benazepril. Benazepril inhibits the angiotensin-converting enzyme, leading to decreased levels of angiotensin II and, consequently, reduced blood pressure. The glucuronidation of benazeprilat enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
1’-epi-Benazeprilat Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Benazeprilat: The active metabolite of benazepril.
Benazepril: The parent drug from which 1’-epi-Benazeprilat Acyl-beta-D-glucuronide is derived.
Other ACE Inhibitors: Compounds like enalaprilat and lisinopril, which also inhibit the angiotensin-converting enzyme but differ in their metabolic pathways and pharmacokinetic properties.
1’-epi-Benazeprilat Acyl-beta-D-glucuronide is unique due to its specific glucuronidation, which affects its solubility and excretion profile .
Properties
Molecular Formula |
C28H32N2O11 |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H32N2O11/c31-20(40-28-23(34)21(32)22(33)24(41-28)27(38)39)14-30-19-9-5-4-8-16(19)11-13-17(25(30)35)29-18(26(36)37)12-10-15-6-2-1-3-7-15/h1-9,17-18,21-24,28-29,32-34H,10-14H2,(H,36,37)(H,38,39) |
InChI Key |
OJAPCMFSNNRWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)



![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)


![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

